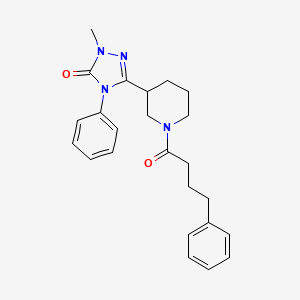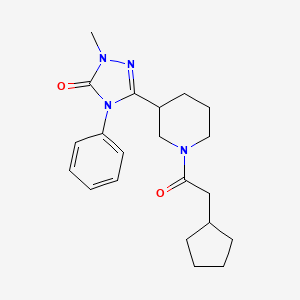![molecular formula C20H14FN3OS2 B14962495 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B14962495.png)
4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a variety of functional groups, including fluorophenyl, furan, thiophene, pyrazole, and thiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, furan-2-carbaldehyde, thiophene-2-carbaldehyde, and thiosemicarbazide. The synthesis could involve the following steps:
Formation of Pyrazole Ring: Condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde with thiosemicarbazide to form the pyrazole ring.
Formation of Thiazole Ring: Cyclization of the intermediate with 4-fluoroaniline to form the thiazole ring.
Final Assembly: Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in organic electronics or as a component in advanced polymers.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other heterocyclic compounds with fluorophenyl, furan, thiophene, pyrazole, and thiazole rings. Examples include:
- 4-(4-fluorophenyl)-2-(furan-2-yl)-1,3-thiazole
- 2-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 4-(4-fluorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its combination of multiple heterocyclic rings, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C20H14FN3OS2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H14FN3OS2/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(18-3-1-9-25-18)11-15(23-24)19-4-2-10-26-19/h1-10,12,17H,11H2 |
InChI-Schlüssel |
KYYMPAXIKZPOPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14962415.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14962438.png)

![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)
![Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)


![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
